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molecular formula C14H18ClNO2 B8692068 Methyl 5-chloro-2-(cyclohexylamino)benzoate CAS No. 62675-26-7

Methyl 5-chloro-2-(cyclohexylamino)benzoate

Cat. No. B8692068
M. Wt: 267.75 g/mol
InChI Key: WRHQSUOHQXGLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106190B2

Procedure details

Methyl 5-chloro-2-(cyclohexylamino)benzoate was dissolved in ethanol, a 1 M sodium hydroxide aqueous solution was added, followed by stirring at 70° C. By post-treating the reaction liquid, 5-chloro-2-(cyclohexylamino)benzoic acid was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:12][CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[C:6]([CH:11]=1)[C:7]([O:9]C)=[O:8].[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:12][CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]2)=[C:6]([CH:11]=1)[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)OC)C1)NC1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
by stirring at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
By post-treating
CUSTOM
Type
CUSTOM
Details
the reaction liquid

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)O)C1)NC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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